molecular formula C11H8F3N3O2 B14761506 3-Methyl-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1,2-oxazol-5(4H)-one CAS No. 733-28-8

3-Methyl-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1,2-oxazol-5(4H)-one

Cat. No.: B14761506
CAS No.: 733-28-8
M. Wt: 271.19 g/mol
InChI Key: JOQDHQBYCJJOQB-UHFFFAOYSA-N
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Description

3-Methyl-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1,2-oxazol-5(4H)-one is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is significant in pharmaceuticals, agrochemicals, and materials science due to its influence on the chemical and physical properties of molecules .

Preparation Methods

One common synthetic route involves the reaction of 3-(trifluoromethyl)aniline with a suitable diazonium salt, followed by cyclization to form the oxazole ring . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1,2-oxazol-5(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1,2-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it effective in modulating biological pathways. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Compared to other similar compounds, 3-Methyl-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1,2-oxazol-5(4H)-one stands out due to its unique combination of the trifluoromethyl group and the oxazole ring. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and overall chemical behavior, highlighting the uniqueness of this compound.

Properties

CAS No.

733-28-8

Molecular Formula

C11H8F3N3O2

Molecular Weight

271.19 g/mol

IUPAC Name

3-methyl-4-[[3-(trifluoromethyl)phenyl]diazenyl]-4H-1,2-oxazol-5-one

InChI

InChI=1S/C11H8F3N3O2/c1-6-9(10(18)19-17-6)16-15-8-4-2-3-7(5-8)11(12,13)14/h2-5,9H,1H3

InChI Key

JOQDHQBYCJJOQB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=O)C1N=NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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